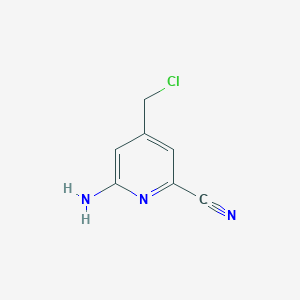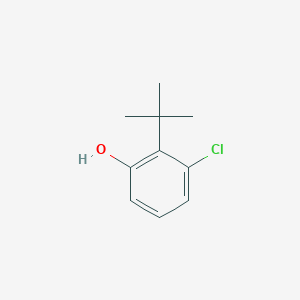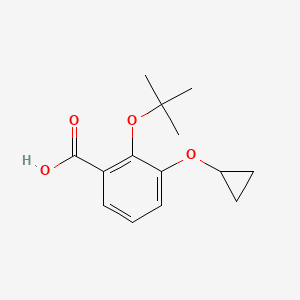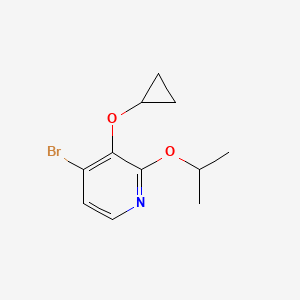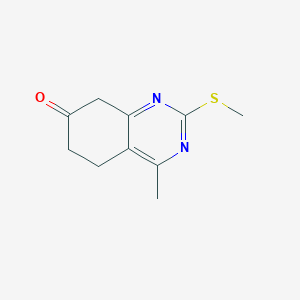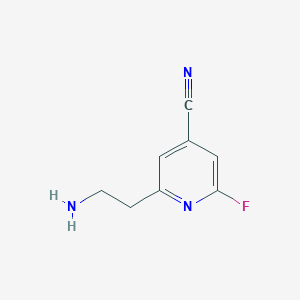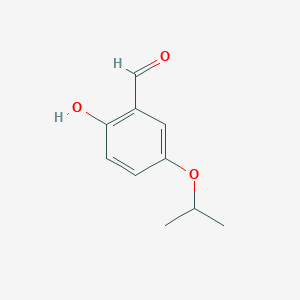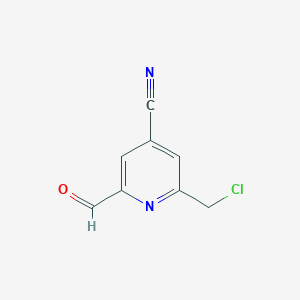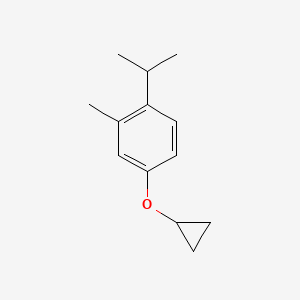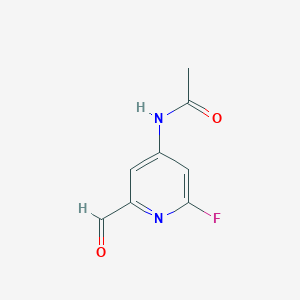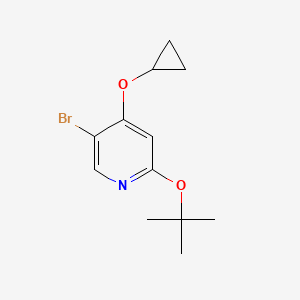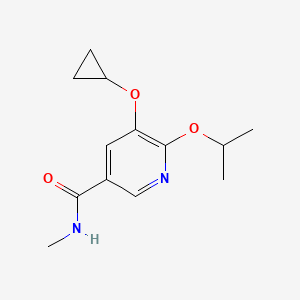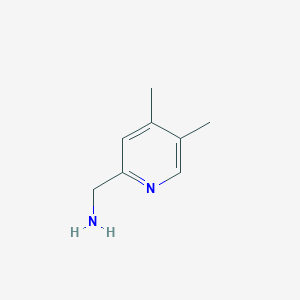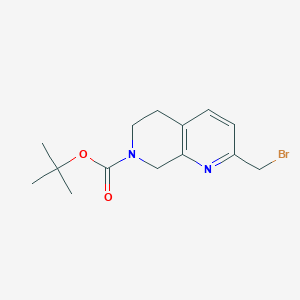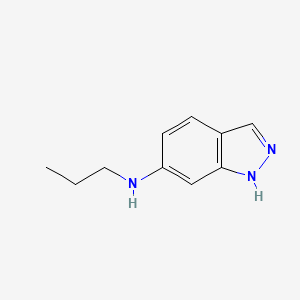
N-Propyl-1H-indazol-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Indazol-6-amine, N-propyl- is a derivative of indazole, a bicyclic compound containing a benzene ring fused to a pyrazole ring. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. Indazol-6-amine, N-propyl- is particularly interesting due to its potential use in medicinal chemistry and drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of indazole derivatives, including indazol-6-amine, N-propyl-, can be achieved through various methods. One common approach involves the cyclization of o-haloaryl-N-tosylhydrazones using Cu2O as a catalyst . Another method includes the Ag-catalyzed nitration-annulation with tert-butyl nitrite . Additionally, iodine-mediated intramolecular aryl and sp3 C-H amination has been employed . These methods generally provide good to excellent yields with minimal byproducts.
Industrial Production Methods
Industrial production of indazole derivatives often involves metal-catalyzed reactions due to their efficiency and high yields. The use of transition metals such as copper and silver in catalytic amounts helps in achieving the desired product with fewer side reactions .
Analyse Chemischer Reaktionen
Types of Reactions
Indazol-6-amine, N-propyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, base catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various alkyl or aryl groups to the indazole core .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of indazol-6-amine, N-propyl- involves its interaction with specific molecular targets. For instance, as an IDO1 inhibitor, it interferes with the enzyme’s activity, leading to the suppression of tryptophan metabolism and subsequent inhibition of cancer cell proliferation . The compound may also interact with other molecular pathways, contributing to its diverse biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indazole: The parent compound, known for its wide range of biological activities.
Indazol-3-amine: Another derivative with potential anticancer properties.
Indazol-4-amine: Studied for its enzyme inhibitory activities.
Uniqueness
Indazol-6-amine, N-propyl- stands out due to its specific substitution pattern, which may confer unique biological activities compared to other indazole derivatives. Its potential as an IDO1 inhibitor and anticancer agent highlights its significance in medicinal chemistry .
Eigenschaften
Molekularformel |
C10H13N3 |
|---|---|
Molekulargewicht |
175.23 g/mol |
IUPAC-Name |
N-propyl-1H-indazol-6-amine |
InChI |
InChI=1S/C10H13N3/c1-2-5-11-9-4-3-8-7-12-13-10(8)6-9/h3-4,6-7,11H,2,5H2,1H3,(H,12,13) |
InChI-Schlüssel |
RDTCCXTUNRPKLA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCNC1=CC2=C(C=C1)C=NN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


